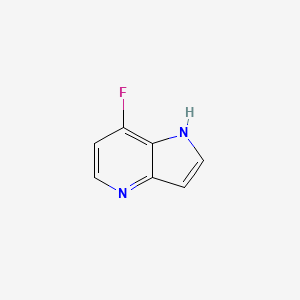

7-FLUORO-4-AZAINDOLE

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoro-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBBXUMHNZATJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=CN=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fluorinated 7 Azaindole Derivatives

Strategic Approaches to 7-Azaindole (B17877) Ring Construction

The primary synthetic challenge in forming azaindoles lies in the heteroannulation process, which involves either appending a pyrrole (B145914) ring to a pre-existing pyridine (B92270) or constructing a pyridine ring onto a pyrrole precursor. nih.gov

A prevalent method for constructing the 7-azaindole ring system involves the annulation of a pyrrole ring onto a preformed pyridine ring. researchgate.net This approach often starts with substituted aminopyridines. For instance, a palladium-catalyzed cascade C–N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines provides a direct route to various substituted azaindoles, including the 7-azaindole isomer. acs.org

Another notable example is the Chichibabin-like cyclization. The reaction of 2-fluoro-3-picoline with benzonitrile (B105546), mediated by lithium diisopropylamide (LDA), yields 2-phenyl-7-azaindole. nih.gov This method involves the metalation of the picoline, followed by nucleophilic addition to the nitrile and subsequent cyclization. nih.gov The fluorine substituent in this case does not necessarily improve the yield but offers a valuable handle for monitoring the reaction via ¹⁹F NMR spectroscopy. nih.gov

A patent describes a method starting from 2-nitro-3-picoline, which undergoes an aldolization reaction followed by reduction and cyclization to form the 7-azaindole ring. google.com This highlights the versatility of using substituted picolines as foundational pyridine units.

Conversely, constructing the pyridine ring from a pyrrole derivative is another viable strategy. researchgate.net This approach is particularly useful for accessing diversely substituted azaindoles. For example, a multi-component condensation reaction between 2-amino-4-cyano pyrrole, compounds with an active methylene (B1212753) group, and various aldehydes can produce 7-azaindole derivatives. researchgate.net

Another method involves the reaction of enamine derivatives of pyrrole with compounds like 2-chloro-3-formylindole, leading to heteroannulated 7-azaindoles. uni-rostock.de This demonstrates how a pre-functionalized pyrrole can be a key building block for the pyridine ring annulation.

| Starting Material Type | Key Reaction | Resulting Scaffold | Reference |

| Preformed Pyridine (e.g., aminopyridine) | Pyrrole Annulation | 7-Azaindole | researchgate.net |

| Preformed Pyrrole (e.g., aminopyrrole) | Pyridine Construction | 7-Azaindole | researchgate.net |

Pyrrole Annulation into Preformed Pyridine Rings

Advanced Synthetic Reactions and Transformations

Modern synthetic organic chemistry has introduced several advanced techniques to streamline the synthesis of complex molecules like fluorinated 7-azaindoles.

One-pot syntheses are highly desirable for their efficiency and reduced waste. A novel one-pot method has been developed for the selective synthesis of 7-azaindoles and 7-azaindolines from the readily available 2-fluoro-3-methylpyridine (B30981) and arylaldehydes. nsf.govrsc.org The selectivity of this reaction is controlled by the counterion of the alkali-amide base used; LiN(SiMe₃)₂ favors the formation of 7-azaindolines, while KN(SiMe₃)₂ leads to 7-azaindoles. nsf.govrsc.orgrsc.org This method provides a transition-metal-free approach to 2-aryl-7-azaindolines and 2-aryl-7-azaindoles with high chemoselectivity. nsf.gov

Another one-pot approach involves a sequential Suzuki-Miyaura cross-coupling reaction to synthesize C3,C6-diaryl 7-azaindoles from 6-chloro-3-iodo-N-protected 7-azaindoles. acs.org This method demonstrates the power of sequential catalytic reactions in building molecular complexity in a single pot.

Nucleophilic substitution is a fundamental reaction in organic synthesis and plays a crucial role in the functionalization of the azaindole core. libretexts.org For instance, 4-halo-7-azaindoles can react with alkoxides, such as sodium methoxide, to produce 4-methoxy-7-azaindole. google.com This reaction typically requires elevated temperatures. google.com

The reactivity of fluorinated pyridines in nucleophilic substitution reactions is also well-documented. In pentafluoropyridine, for example, the position of substitution (C-2, C-4, or C-6) can be controlled by the reaction conditions and the nature of the nucleophile. rsc.org This principle can be applied to the synthesis of functionalized fluoroazaindoles. Studies on 4-chloro-7-azaindole (B22810) derivatives have shown that the chloro group can be displaced by various nucleophiles, leading to a range of substituted products. tugraz.at

Radical ipso-substitution of a carbon-fluorine bond is a less common but powerful method for synthesizing fluoro-7-azaindole derivatives. researchgate.net This reaction has been successfully employed to prepare highly functionalized 5,6-difluoro-7-azaindolines. researchgate.net The process involves a radical addition and cyclization sequence, where a fluorine atom is displaced by a carbon-centered radical. colab.wsacademictree.org These fluoroazaindolines can then be oxidized to the corresponding fluoroazaindoles. researchgate.net This methodology is particularly noteworthy as it provides access to trifluoroazaindoline derivatives, which can be further modified through regioselective nucleophilic substitutions under mild conditions. researchgate.net

| Reaction Type | Key Features | Application in Fluoroazaindole Synthesis | Reference |

| One-Pot Synthesis | High efficiency, reduced steps | Selective synthesis of 7-azaindoles and 7-azaindolines | nsf.govrsc.orgrsc.org |

| Nucleophilic Substitution | Functionalization of the azaindole core | Introduction of alkoxy and other groups | google.comtugraz.at |

| Radical Ipso-Substitution | C-F bond functionalization | Synthesis of polyfluorinated 7-azaindolines and 7-azaindoles | researchgate.netacademictree.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis and functionalization of the 7-azaindole core. researchgate.netmdpi.com These methods facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the azaindole ring.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is frequently used in the synthesis of azaindole derivatives. mdpi.comnrochemistry.com This reaction typically involves the coupling of amino-halopyridines with terminal alkynes, followed by a cyclization step. mdpi.com Various catalytic systems, such as CuI/Pd(PPh₃)₄, have been employed, with the subsequent ring closure often facilitated by acids like trifluoroacetic acid (TFA). mdpi.comunl.pt The reaction conditions can be optimized based on the starting materials, with temperatures ranging from room temperature to 60 °C. mdpi.comnih.gov An iron-catalyzed Sonogashira coupling under microwave irradiation has also been reported for the synthesis of N-arylated 7-azaindoles. nih.gov

The Stille coupling utilizes an organostannane and an organic halide in the presence of a palladium catalyst to form carbon-carbon bonds. atlanchimpharma.comnumberanalytics.com This reaction has been applied to the synthesis of 7-azaindoles substituted at the C3 position with various moieties. For example, a 1-protected 3-trimethylstannyl-7-azaindole can be coupled with heteroaryl bromides to introduce pyridin-2-yl and pyrimidin-5-yl groups. atlanchimpharma.com The reaction offers good functional group tolerance and is a valuable tool in the synthesis of complex organic molecules. ikm.org.my

The Heck reaction involves the reaction of an unsaturated halide with an alkene, catalyzed by palladium, to form a substituted alkene. wikipedia.org This method has been utilized in a cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines to synthesize substituted 4-, 5-, 6-, and 7-azaindoles. acs.orgnih.gov A Pd₂(dba)₃/XPhos/t-BuONa system is effective for this transformation. acs.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for 7-Azaindole Synthesis

| Coupling Reaction | Reactants | Catalyst System (Example) | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid/ester + Aryl/vinyl halide | Pd catalyst, Base | Forms C-C bonds |

| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Pd catalyst, Cu(I) cocatalyst, Base | Forms C-C bonds (alkynylation) |

| Stille | Organostannane + Aryl/vinyl halide | Pd catalyst | Forms C-C bonds, good functional group tolerance |

| Heck | Alkene + Aryl/vinyl halide | Pd catalyst, Base | Forms substituted alkenes |

Chichibabin Cyclization Protocols Utilizing Fluorinated Picolines

The Chichibabin cyclization provides a direct route to the 7-azaindole skeleton. One notable example is the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile to form 2-phenyl-7-azaindole. nih.govacs.orgnih.govacs.org This reaction proceeds smoothly, affording the product in good yields (80-82%) when using an excess of LDA at -40 °C in THF. nih.govacs.org The use of only one equivalent of LDA results in a significantly lower yield. nih.govacs.org

A key aspect of this reaction is that the fluorine substituent on the picoline precludes the need for air oxidation that is often required in traditional Chichibabin protocols. nih.gov While the fluorine atom does not necessarily improve the yield, it serves as a useful handle for monitoring the reaction via ¹⁹F NMR spectroscopy. nih.gov The reaction mechanism can be complex due to side reactions such as the dimerization of the picoline starting material. nih.govacs.orgnih.govacs.orgsmolecule.com

C3-Metalation and Subsequent Functionalization of 7-Azaindoles

The functionalization of the C3 position of the 7-azaindole scaffold is a crucial strategy for creating diverse derivatives. One common approach involves halogenation to introduce bromo or iodo groups at the C3 position. uni-muenchen.de These halogenated intermediates can then be used in further functionalization reactions. mdpi.com For example, direct iodination of 1-arylated 7-azaindoles at the C3 position can be achieved using iodine in DMF after treatment with potassium hydroxide. mdpi.com

Regioselective metalation at other positions, such as C4, can be achieved through the use of directing groups and in situ anionic shielding. thieme-connect.com This allows for a "ring-walk" metalation to access adjacent positions for further functionalization. thieme-connect.com A comprehensive functionalization of all five carbon positions of the 7-azaindole ring system can be accomplished through a combination of directed metalation, halogen/magnesium exchange, and sulfoxide/magnesium exchange reactions. nih.gov

Chemo- and Regioselective Synthesis via Alkali Counterion Control

A novel one-pot method for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines, has been developed utilizing the reaction between 2-fluoro-3-methylpyridine and an arylaldehyde. rsc.org The chemoselectivity of this reaction is dependent on the alkali counterion of the base used. rsc.org Specifically, using potassium hexamethyldisilazide (KHMDS) favors the formation of 7-azaindoles, while lithium hexamethyldisilazide (LHMDS) leads to the generation of 7-azaindolines. rsc.org This method provides an efficient and economical approach to these important heterocyclic structures. rsc.org

Table 2: Alkali Counterion Control in the Synthesis of 7-Azaindole Derivatives

| Base | Product |

|---|---|

| KN(SiMe₃)₂ | 7-Azaindole |

| LiN(SiMe₃)₂ | 7-Azaindoline |

Data sourced from a study on the reaction of 2-fluoro-3-methylpyridine and arylaldehydes. rsc.org

Synthesis of Key Fluorinated 7-Azaindole Intermediates

The synthesis of key fluorinated 7-azaindole intermediates is essential for the development of more complex molecules. For instance, 4-(2-Fluoro-4-nitrophenoxy)-7-azaindole serves as a precursor for c-Met inhibitors. mdpi.com This intermediate can be protected and then brominated to introduce a handle for further modification via Suzuki coupling. mdpi.com

Another important intermediate is 2-fluoro-3-picoline, which is a starting material for the Chichibabin cyclization to produce 7-azaindoles. nih.govacs.org The synthesis of 3-perfluoroalkyl-7-azaindoles has also been achieved on a large scale starting from 2-fluoropyridine (B1216828). researchgate.net Activation as a 6-chloro-4-nitro derivative allows for further derivatization at the 4-position through nucleophilic aromatic substitution. researchgate.net

Novel Fluorination Techniques for Azaindole Scaffolds (e.g., Cu-mediated ¹⁸F-fluorination)

The introduction of fluorine, particularly the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is of great interest for the development of PET radioligands. nih.gov Copper-mediated ¹⁸F-fluorination has emerged as a valuable technique for this purpose. nih.govresearchgate.net This method allows for the direct introduction of nucleophilic [¹⁸F]fluoride into (hetero)arenes. nih.gov

For example, fluorinated 5-azaindoles have been synthesized and evaluated as potential CB2 PET radioligands. researchgate.net The ¹⁸F-labeled analogues were prepared using Cu-mediated ¹⁸F-fluorination with radiochemical yields of 15-18%. researchgate.net This technique has been successfully applied to the radiosynthesis of structurally complex, pharmaceutically relevant molecules containing heterocyclic scaffolds. nih.govrsc.org The development of new fluorination reagents and catalytic methods continues to be an active area of research to address the challenges associated with C-F bond formation. ucla.edu

Elucidation of Reaction Mechanisms and Reactivity Profiles of Fluorinated 7 Azaindoles

Mechanistic Investigations of Cyclization and Functionalization Reactions

The formation and functionalization of the fluorinated 7-azaindole (B17877) core are achieved through various synthetic strategies, with mechanistic studies providing insight into the underlying chemical transformations.

One key cyclization method is the Chichibabin reaction, which has been studied for the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile (B105546). nih.gov Mechanistic studies using IR and NMR spectroscopies have revealed a complex reaction network. The process involves the initial metalation of the picoline by a strong base like lithium diisopropylamide (LDA), followed by nucleophilic addition to the nitrile. The cyclization of the resulting imidolithium intermediate is reportedly very fast. nih.gov

Functionalization of the pre-formed 4-fluoro-7-azaindole (B18240) ring is also a crucial area of investigation. The fluorine atom at the C4 position can act as a directing group. For instance, in directed ortho-metalation (DoM) reactions, the 4-fluoro substituent facilitates metalation at the C5 position, enabling the introduction of various functional groups at this site. uni-muenchen.de Furthermore, metal-free C3-alkylation of 7-fluoroindole (B1333265) has been demonstrated using α-heteroaryl-substituted methyl alcohols. Mechanistic studies suggest this reaction proceeds via a hydrogen autotransfer-type chain process, initiated by the oxidation of the alcohol to an aldehyde, which then condenses with the indole (B1671886). chemrxiv.org

Tandem Bond-Forming Reactions (C-N and C-C) in 7-Azaindole Formation

Tandem, or domino, reactions that form multiple bonds in a single pot offer an efficient and atom-economical route to the 7-azaindole scaffold. A notable example is the synthesis of 7-azaindoles and their reduced 7-azaindoline counterparts through a tandem process involving C-N and C-C bond formation. rsc.org This reaction utilizes readily available starting materials: an aldehyde and 2-fluoro-3-picoline. rsc.org

The chemoselectivity of this reaction is controlled by the alkali metal counterion of the base used (MN(SiMe₃)₂). The base serves a dual role, mediating both the condensation for C-N bond formation and the deprotonation of the weakly acidic benzylic C-H bond to facilitate the subsequent C-C bond formation. rsc.org When lithium hexamethyldisilazide (LiN(SiMe₃)₂) is used, the reaction selectively yields 7-azaindolines. In contrast, using potassium hexamethyldisilazide (KN(SiMe₃)₂) furnishes the oxidized 7-azaindole products directly, streamlining the synthesis by avoiding the need for a separate oxidation step. rsc.org

| Alkali Metal Base | Primary Product | Reaction Type |

|---|---|---|

| LiN(SiMe₃)₂ | 7-Azaindoline | Reductive Cyclization |

| KN(SiMe₃)₂ | 7-Azaindole | Oxidative Cyclization |

Another strategy involves a palladium-catalyzed tandem intramolecular C-N coupling and intramolecular Suzuki coupling. This approach has been explored for the synthesis of azaindoles from gem-dichloroolefins and boronic acids. mdpi.com

Intermediates and Transition States in 7-Azaindole Synthesis

The synthesis of 7-azaindoles often proceeds through complex pathways involving multiple reactive intermediates. Detailed spectroscopic studies, particularly using IR and ¹⁹F NMR, have been instrumental in identifying these transient species in the Chichibabin-type cyclization of 2-fluoro-3-picoline. nih.govacs.org

The reaction, mediated by LDA, does not proceed directly. Instead, it involves the formation of several off-pathway but reversible adducts. The intended benzyllithium (B8763671) intermediate, formed by deprotonation of the picoline, can undergo a facile 1,4-addition to another molecule of the starting 2-fluoro-3-picoline, leading to a dimeric species. nih.govacs.org Simultaneously, the LDA base can perform a fast 1,2-addition to the benzonitrile reactant. A key finding is that both of these adducts can re-enter the main reaction pathway to ultimately form the desired 2-phenyl-7-azaindole product. The crucial cyclization step occurs from an imidolithium intermediate, which is formed from the condensation of the lithiated picoline and benzonitrile. nih.gov

| Intermediate/Adduct | Description | Role in Reaction |

|---|---|---|

| Benzyllithium of 2-fluoro-3-picoline | Initial deprotonated species | Key nucleophile |

| Picoline Dimer | Formed by 1,4-addition of benzyllithium to starting material | Reversible off-pathway adduct nih.gov |

| LDA-Benzonitrile Adduct | Formed by 1,2-addition of LDA to benzonitrile | Reversible off-pathway adduct nih.gov |

| Imidolithium Intermediate | Product of condensation between benzyllithium and benzonitrile | Direct precursor to cyclization nih.gov |

Impact of Fluorine on Reaction Pathways and Selectivity

The presence of a fluorine atom on the 7-azaindole precursor or core has a profound influence on reaction pathways, selectivity, and the properties of the final product.

The electron-withdrawing nature of the fluorine atom at the C4-position modulates the electronic properties of the entire heterocyclic system. This electronic modulation affects the reactivity and selectivity of subsequent functionalization reactions. For example, the 4-fluoro group acts as an effective ortho-directing group in metalation reactions, selectively activating the C5-position for deprotonation and substitution. uni-muenchen.de The position of halogen substituents on the indole ring has also been shown to have a profound effect on the reaction rate of C3-alkylation. chemrxiv.org

| Effect of Fluorine | Reaction Context | Outcome |

|---|---|---|

| Facilitates Elimination | Chichibabin Cyclization | Avoids the need for a separate oxidation step. nih.gov |

| Spectroscopic Probe | Reaction Monitoring | Enables the use of ¹⁹F NMR for mechanistic studies. nih.gov |

| Directing Group | Directed ortho-Metalation (DoM) | Directs functionalization to the C5 position. uni-muenchen.de |

| Electronic Modulation | General Reactivity | Influences metabolic stability and binding affinity of derivatives. |

Tautomerization Dynamics and Proton Transfer Mechanisms in 7-Azaindole Systems

The 7-azaindole scaffold is a well-studied model for proton transfer processes, particularly excited-state double proton transfer (ESDPT), which occurs in its hydrogen-bonded dimers. beilstein-journals.org Upon photoexcitation, these dimers can undergo a rapid, concerted transfer of two protons to form an excited tautomer species, which is characterized by a distinct, red-shifted fluorescence emission. researchgate.net

In protic solvents like water or alcohols, solvent molecules can mediate the tautomerization. iastate.edunih.gov It is proposed that a cyclic intermediate involving two hydrogen bonds between the 7-azaindole and the solvent's hydroxyl group facilitates the proton relay. iastate.edu Theoretical studies suggest that in methanol, excited-state double proton transfer (ESDPT) occurs via a concerted but asynchronous mechanism. nih.gov The rate-limiting step can be either the intrinsic proton transfer itself or the reorganization of the surrounding solvent shell, depending on factors like isotopic substitution (deuterium vs. proton). iastate.edunih.gov

Advanced Spectroscopic Characterization of Fluorinated 7 Azaindole Systems

Application of Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, and it is particularly insightful for fluorinated compounds like 7-fluoro-4-azaindole. ¹H, ¹³C, and ¹⁹F NMR each provide complementary information that, when integrated, offers a comprehensive picture of the molecule's connectivity and electronic environment.

¹H NMR spectroscopy provides information on the number and connectivity of hydrogen atoms. In this compound, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the nitrogen atom in the pyridine (B92270) ring and the fluorine substituent. nih.gov

¹³C NMR spectroscopy reveals the carbon framework of the molecule. The carbon atoms attached to or near the fluorine and nitrogen atoms experience significant shifts in their resonance frequencies, providing key data points for structural confirmation. acs.org

¹⁹F NMR spectroscopy is especially powerful for studying fluorinated compounds. biophysics.org The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment. lcms.cz This sensitivity makes ¹⁹F NMR a valuable tool for probing intermolecular interactions and conformational changes. The large coupling constants often observed between fluorine and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) further aid in structural assignment. lcms.cznih.gov

| Nucleus | Typical Information Yielded | Relevance to this compound |

| ¹H | Proton environment, connectivity, and coupling | Reveals the positions of hydrogen atoms and the influence of the fluorine and azaindole core on their chemical shifts. nih.gov |

| ¹³C | Carbon skeleton and electronic structure | Confirms the carbon framework and highlights the electronic effects of the fluorine and nitrogen atoms. acs.org |

| ¹⁹F | Fluorine environment and interactions | Provides a direct probe of the fluorine's local environment, sensitive to subtle changes in structure and intermolecular forces. biophysics.orglcms.cz |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Elucidation

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR bands would correspond to the stretching and bending of C-H, N-H, C-F, and the aromatic ring C-C and C-N bonds. The N-H stretching frequency is particularly sensitive to hydrogen bonding interactions. aip.org

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or absent in the IR spectrum. mdpi.comnih.govscilit.combohrium.com For instance, symmetric vibrations in molecules with a center of symmetry are often Raman active and IR inactive.

Studies on related chloro-derivatives of 7-azaindole-3-carbaldehyde have demonstrated the power of combining IR and Raman spectroscopy with Density Functional Theory (DFT) calculations to provide detailed assignments of the vibrational spectra. dntb.gov.uamdpi.com This combined approach allows for a thorough understanding of the influence of substituents and intermolecular interactions on the vibrational properties of the azaindole core. dntb.gov.uamdpi.com

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule, providing crucial information about its photophysical properties and behavior upon excitation with light.

Luminescence and Fluorescence Properties of 7-Azaindole (B17877) Derivatives

7-Azaindole and its derivatives are known for their interesting luminescence and fluorescence properties, which are sensitive to their environment. acs.orgacs.org The introduction of a fluorine atom can modulate these properties.

The fluorescence of 7-azaindole is characterized by a significant Stokes shift and is influenced by solvent polarity and hydrogen bonding. acs.org Studies have shown that the fluorescence quantum yield of 7-azaindole can be dependent on the excitation wavelength. iastate.edu In certain solvents, 7-azaindole can form dimers that exhibit unique fluorescence characteristics, including delayed fluorescence. ejournal.by The fluorescence of 7-azaindole derivatives has been utilized in various applications, including as fluorescent probes in biological systems. nih.govresearchgate.net

Rotationally Resolved Electronic Spectroscopy of 7-Azaindole Clusters

Rotationally resolved electronic spectroscopy is a high-resolution technique that provides precise information about the geometry of a molecule in both its ground and electronically excited states. hhu.deresearchgate.net By analyzing the rotational structure of electronic transitions, it is possible to determine rotational constants, which are directly related to the molecule's moments of inertia. aip.orgnih.gov

Studies on 7-azaindole and its clusters with water have utilized this technique to determine their structures with high accuracy. aip.orgnih.gov These investigations have revealed that the geometry of the 7-azaindole monomer changes upon electronic excitation, with an expansion of the pyridine ring. hhu.deresearchgate.net The technique has also been used to study the structure of van der Waals complexes of 7-azaindole with argon, providing insights into intermolecular potential energy surfaces. researchgate.net This method is invaluable for understanding the subtle changes in molecular structure that occur upon electronic excitation and the nature of intermolecular interactions in clusters. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. jst.go.jpresearchgate.net

For 7-azaindole derivatives, X-ray crystallography has been instrumental in confirming molecular structures and revealing the hydrogen bonding patterns that are characteristic of this class of compounds. dntb.gov.uamdpi.comresearchgate.net For instance, studies on chloro-derivatives of 7-azaindole-3-carbaldehyde have shown that the molecules form dimers in the solid state through strong N-H···N hydrogen bonds. dntb.gov.uamdpi.com The crystal structure of 7-azaindole itself reveals similar dimeric structures. acs.org

The introduction of a fluorine atom in this compound can lead to additional intermolecular interactions, such as C-H···F and π-π stacking interactions, which can influence the crystal packing. acs.orgnih.gov Analysis of the crystal structure of fluorinated aromatic compounds has shown that fluorine-hydrogen interactions can play a significant role in directing the solid-state assembly. nih.gov

Integration of Spectroscopic Data for Comprehensive Structural and Electronic Analysis

A truly comprehensive understanding of the structure and electronic properties of this compound is achieved through the integration of data from multiple spectroscopic techniques, often complemented by theoretical calculations. dntb.gov.uamdpi.com

For example, combining the vibrational data from IR and Raman spectroscopy with DFT calculations allows for a detailed and accurate assignment of the observed vibrational modes. dntb.gov.uamdpi.com Similarly, the structural parameters obtained from rotationally resolved electronic spectroscopy can be compared with and refined by ab initio calculations to provide a more complete picture of the geometry in both the ground and excited states. aip.orgnih.govaip.org

The integration of spectroscopic data is particularly powerful for studying complex systems, such as clusters of 7-azaindole with solvent molecules or other interacting species. aip.orgresearchgate.netresearchgate.net By combining techniques like resonant two-photon ionization (R2PI) with IR-UV double resonance spectroscopy, researchers can probe the structures and interactions within these complexes in the gas phase. aip.orgresearchgate.netresearchgate.net This multi-faceted approach, which brings together experimental data from various spectroscopic methods and theoretical modeling, is essential for a complete and nuanced understanding of the advanced spectroscopic characterization of fluorinated 7-azaindole systems.

Computational Chemistry Approaches in Fluorinated 7 Azaindole Research

Density Functional Theory (DFT) Calculations for Molecular and Dimeric Structures

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, widely used to predict the geometric and electronic structures of molecules. For 7-azaindole (B17877) and its derivatives, DFT calculations have been instrumental in understanding both the monomeric structure and the nature of intermolecular interactions, particularly in dimeric formations.

Studies on the dimer of 7-azaindole with 2-fluoropyridine (B1216828) provide a pertinent example of how DFT is used to explore the interplay of hydrogen bonds involving fluorine. acs.orgnih.gov Researchers have used DFT calculations to predict and analyze the structures of such dimers. figshare.com These calculations predicted two planar, double-hydrogen-bonded cyclic structures. acs.orgnih.gov By comparing the calculated vibrational frequencies with experimental data from techniques like Resonant Ion Dip Infrared (RIDIR) spectroscopy, the most stable structure was identified. acs.orgnih.gov

The research confirmed that the observed dimer is stabilized by N–H···N and C–H···N hydrogen bonds. acs.orgnih.gov A less stable conformer featuring N–H···F and C–H···N interactions was predicted by DFT but not observed experimentally, highlighting the competitive nature of these interactions. acs.orgnih.gov Natural Bond Orbital (NBO) analysis, a computational technique often used alongside DFT, was employed to further dissect the competition between the N–H···N and N–H···F interactions. nih.gov These findings demonstrate that fluorine can act as a hydrogen bond acceptor of intermediate strength, particularly when stabilized by a cooperative C–H···N bond within the dimer. nih.gov

Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for the 7-Azaindole···2-Fluoropyridine Dimer

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Shift from Monomer (cm⁻¹) | Reference |

|---|---|---|---|---|

| N–H Stretch | ~3241 | Not specified | -265 (Red-shift) | acs.org, nih.gov |

| Electronic Origin (S₁ ← S₀) | 33359 | Not specified | -1278 (Red-shift) | acs.org, nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, including DFT and other ab initio methods, are essential for predicting the electronic properties and chemical reactivity of molecules like 7-fluoro-4-azaindole. These calculations provide insights into charge distribution, dipole moments, pKa values, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding a molecule's behavior. aip.orgpitt.edu

For the 7-azaindole scaffold, studies have used DFT to investigate its structure and properties in various electronic states. aip.org The fusion of a proton-donating pyrrole (B145914) ring and a proton-accepting pyridine (B92270) ring gives 7-azaindole its distinct acidic and basic properties. aip.org Quantum calculations have shown that in the gas phase, the pyrrole ring enhances the basicity of the pyridine nitrogen, a finding that differs from observations in aqueous solutions. aip.org

These computational methods can also predict sites susceptible to electrophilic or nucleophilic attack. pitt.edu The electrophilic frontier density, derived from the distribution of orbitals near the HOMO, identifies sites prone to electrophilic attack, which for 7-azaindole is typically the C-3 position. pitt.edu Conversely, the nucleophilic frontier density, based on orbitals near the LUMO, predicts sites for nucleophilic attack. pitt.edu Such predictions are crucial for designing synthetic routes. For instance, iodine-catalyzed C-3 chalcogenation of 7-azaindoles has been developed, and understanding the regioselectivity is aided by these computational insights. acs.org Furthermore, excited-state calculations can explain photochemical reactivity, such as the potential for proton transfer in clusters of 7-azaindole with molecules like ammonia (B1221849) or water. nih.govacs.org

Table 2: Calculated Electronic Properties of 7-Azaindole

| Property | Computational Method | Calculated Value | Reference |

|---|---|---|---|

| Basicity (Gas Phase vs. Pyridine) | DFT | 1.7 kcal/mol more basic | aip.org |

| Most Reactive Site for Electrophilic Attack | MOPAC/PM3 | C-3 | pitt.edu |

| Chemical Hardness (η) | DFT (B3LYP/6-311G(d,p)) | Data for specific derivatives available | rsc.org |

| Electrophilicity Index (ω) | DFT (B3LYP/6-311G(d,p)) | Data for specific derivatives available | rsc.org |

Molecular Dynamics Simulations for Ligand-Protein Interaction Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are invaluable for investigating how a ligand, such as a 7-azaindole derivative, interacts with its biological target, typically a protein. nih.govnih.gov These simulations provide a dynamic view of the ligand-protein complex, revealing the stability of binding poses and the specific interactions that contribute to binding affinity. mdpi.comnih.gov

In a study on 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 interaction, MD simulations were performed to assess the binding stability of lead compounds. nih.govnih.gov The simulations showed that a derivative, ASM-7, could bind stably at the protein-protein interface. nih.gov The analysis revealed persistent hydrogen bonds and pi-cation interactions with key residues of both the viral spike protein (S1-RBD) and the human ACE2 receptor. nih.gov For example, the hydrogen on the 7-azaindole scaffold of ASM-7 formed a stable hydrogen bond with ASP30 of hACE2 during 98% of the simulation time. nih.gov Such detailed interaction analysis helps explain the compound's inhibitory activity and guides further optimization. nih.gov Similar MD simulation approaches have been applied to study 7-azaindole-based inhibitors of protein kinases, providing insights into their binding modes and selectivity. nih.govacs.org

Table 3: Key Ligand-Protein Interactions for a 7-Azaindole Derivative (ASM-7) from MD Simulations

| Interaction Type | Ligand Group | Protein Residue | Interaction Duration (% of Simulation) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | 7-azaindole H | ASP30 (hACE2) | 96% - 98% | nih.gov |

| Pi-cation Interaction | 7-azaindole scaffold | LYS417 (S1-RBD) | Sustained and stable | nih.gov |

| Pi-pi Interaction | Not specified | TYR453 (S1-RBD) | Sustained and stable | nih.gov |

| Hydrogen Bond | Not specified | ASN33 (hACE2) | Stable | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with efficacy, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

For 7-azaindole derivatives, 3D-QSAR studies have been successfully applied. In one such study focusing on a series of compounds as PI3K inhibitors, models were built using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These models yielded high values for the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), indicating good internal consistency and predictive capability. researchgate.net For instance, the best CoMFA model had a q² of 0.797 and an r² of 0.996, while the best CoMSIA model had a q² of 0.567 and an r² of 0.960. researchgate.net Such models provide contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to enhance biological activity, offering clear guidance for the design of more potent inhibitors. Similar 3D-QSAR studies have also been reported for 7-azaindole derivatives as Aurora B kinase inhibitors. nih.gov

Table 4: Statistical Parameters of 3D-QSAR Models for 7-Azaindole-Based PI3K Inhibitors

| Model | Cross-validated R² (q²) | Non-cross-validated R² (r²) | Predictive Capability | Reference |

|---|---|---|---|---|

| CoMFA | 0.797 | 0.996 | Good | researchgate.net |

| CoMSIA | 0.567 | 0.960 | Good | researchgate.net |

In Silico Studies of Reaction Pathways and Energetics

In silico studies, particularly those using DFT, are crucial for mapping out the pathways of chemical reactions and calculating their energetics. This allows chemists to understand reaction mechanisms, predict the feasibility of a proposed synthetic route, and optimize reaction conditions without extensive empirical trial and error.

The synthesis of the 7-azaindole scaffold itself has been the subject of such computational investigations. For example, the Rh(III)-catalyzed coupling of 2-aminopyridine (B139424) and alkyne substrates is a common method for preparing 7-azaindoles. rsc.org DFT simulations have been used to elucidate the role of the silver ion (Ag⁺) oxidant often required in this catalysis. rsc.org The calculations confirmed that Ag⁺ can oxidize various neutral Rh(III) intermediates, generating a cationic Rh(III)-pyridyl⁺ complex. rsc.org This oxidation was shown to accelerate key steps of the catalytic cycle, including C–H activation, alkyne insertion, and reductive elimination. rsc.org By calculating the energy barriers for each step, researchers can identify the rate-limiting step and understand how additives promote catalytic turnover.

Another study developed a one-pot method for selectively synthesizing 7-azaindoles or their reduced 7-azaindoline counterparts from 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde. rsc.org The selectivity was controlled by the choice of an alkali-amide base (LiN(SiMe₃)₂ or KN(SiMe₃)₂). rsc.org While not explicitly detailed in the reference, in silico studies of the reaction energetics of the proposed tandem C-N and C-C bond formation steps would be essential to fully understand the counterion-dependent chemoselectivity. rsc.org

Table 5: Role of Computational Studies in Elucidating Reaction Mechanisms

| Reaction Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Rh(III)-catalyzed 7-azaindole synthesis | DFT | Ag⁺ oxidant accelerates catalysis by oxidizing Rh(III) intermediates, lowering energy barriers for key reaction steps. | rsc.org |

| Selective synthesis of 7-azaindoles vs. 7-azaindolines | (Proposed) DFT | To understand how Li⁺ vs. K⁺ counterions control chemoselectivity in domino reactions. | rsc.org |

| C-3 Chalcogenation of 7-azaindoles | (Implied) DFT | To understand the regioselectivity of the iodine-catalyzed reaction with thiols and selenols. | acs.org |

Structure Activity Relationship Sar and Molecular Design Principles for Fluorinated 7 Azaindole Derivatives

Bioisosteric Replacements with the 7-Azaindole (B17877) Scaffold in Medicinal Chemistry

Azaindoles, also known as pyrrolopyridines, are considered privileged structures in medicinal chemistry and serve as effective bioisosteres for indole (B1671886) and purine (B94841) systems. pharmablock.comresearchgate.net Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. Substituting an indole core with an azaindole scaffold can strategically alter a compound's fundamental properties, including its solubility, lipophilicity, and pKa, while also influencing its binding to molecular targets and its metabolic profile. researchgate.net

There are four positional isomers of azaindole—4-azaindole (B1209526), 5-azaindole, 6-azaindole, and 7-azaindole—with 7-azaindole being the most frequently utilized in drug discovery, especially for kinase inhibitors. pharmablock.comresearchgate.net This is largely because the 7-azaindole structure is analogous to the adenine (B156593) component of adenosine (B11128) triphosphate (ATP), the natural substrate for kinases. pharmablock.comdepositolegale.it The strategic placement of the nitrogen atom in the 7-position allows the scaffold to mimic the hydrogen bonding pattern of adenine, a crucial interaction for binding within the kinase ATP pocket. pharmablock.comresearchgate.net

The advantages of replacing an indole with a 7-azaindole include:

Enhanced Binding Affinity: The pyridine (B92270) nitrogen (N7) of the 7-azaindole acts as an additional hydrogen bond acceptor, which can lead to stronger interactions with the target protein, resulting in higher potency. pharmablock.comnih.gov

Improved Physicochemical Properties: Azaindole derivatives often exhibit significantly enhanced aqueous solubility compared to their indole counterparts, which is beneficial for oral bioavailability. rsc.org In one comparative study, all four azaindole isomers showed a more than 25-fold increase in solubility over the parent indole. pharmablock.com

Modulated Metabolic Stability: The introduction of the nitrogen atom can alter the molecule's metabolic fate, potentially blocking sites of oxidative metabolism and increasing the drug's half-life. pharmablock.com

Novel Intellectual Property: Creating novel chemical entities with the azaindole scaffold provides an opportunity to develop drugs with unique patent protection. pharmablock.com

However, the success of this bioisosteric replacement is not universal and depends heavily on the specific biological target. For instance, while 7-azaindole has been successfully used in many bioactive molecules, a study on cannabinoid receptor 1 (CB1) allosteric modulators found that replacing the indole ring of the parent compound with a 7-azaindole moiety led to a loss of binding ability. nih.govnih.gov This highlights the importance of empirical testing to validate bioisosteric design choices for each specific target.

Rational Design of Fluorinated 7-Azaindole Derivatives for Targeted Biological Activity

The introduction of fluorine into the 7-azaindole scaffold is a rational design strategy employed to fine-tune the pharmacological properties of drug candidates. researchgate.net This approach is particularly prominent in the design of kinase inhibitors, where achieving high potency and selectivity is paramount. researchgate.net

Key rationales for incorporating fluorine include:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the aromatic ring system. This can strengthen or modulate key hydrogen bonding interactions with the target protein.

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site susceptible to metabolic oxidation (a "metabolic hotspot") can block this process, thereby increasing the compound's metabolic stability and in vivo half-life.

Improving Binding Affinity and Selectivity: Fluorine can engage in favorable non-covalent interactions, such as orthogonal multipolar interactions with backbone carbonyls in the protein binding pocket. These subtle interactions can enhance binding affinity and contribute to selectivity for the target kinase over other related kinases. researchgate.net

Altering pKa and Lipophilicity: Fluorine substitution can lower the pKa of nearby functional groups, which can be crucial for optimizing a compound's ionization state and solubility at physiological pH. It also increases lipophilicity, which can impact cell permeability and distribution.

A prime example of this strategy is seen in the development of inhibitors for kinases like phosphoinositide 3-kinase (PI3K). In one study, the introduction of fluorine atoms at the 2- and 4-positions of a benzenesulfonamide (B165840) segment attached to a 7-azaindole core was explored to modulate inhibitory potency. nih.gov Similarly, in the design of inhibitors for the DYRK1A kinase, fluorinated derivatives of 3,5-diaryl-7-azaindoles were synthesized. This modification was shown to not necessarily decrease inhibitory activity while potentially improving bioavailability and selectivity. researchgate.net

Influence of Fluorine Substitution Position on Biological Activity and Selectivity

The specific position of fluorine substitution on the 7-azaindole ring or its appended functionalities has a profound impact on the molecule's biological activity and selectivity. This regiochemical dependence is a critical aspect of SAR studies.

For example, in the development of PI3K inhibitors, researchers explored the effect of moving a fluorine atom on a benzenesulfonamide moiety attached to the 7-azaindole core. The study found that introducing fluorine at either the 2- or 4-position of the benzene (B151609) ring resulted in similar inhibitory activity, suggesting that in this specific scaffold, these positions offered little differentiation in potency. nih.gov

In another instance, focusing on c-Met kinase inhibitors, SAR studies indicated that mono-substitution with an electron-withdrawing group like fluorine at the 4-position of a phenyl ring attached to the core scaffold was a key factor in improving antitumor activity. researchgate.net

Computational studies have also shed light on these effects. An analysis of N1-acylated 7-azaindolines revealed a significant substituent effect when groups like fluorine were varied at the 4-position of the scaffold. researchgate.net These findings can help predict the predominant conformations of bioactive molecules, aiding in drug discovery programs. researchgate.net The electronic effects of substituents on the 7-azaindole ring have been shown to correlate with Hammett σp values; electron-withdrawing groups like fluorine can strengthen hydrogen bond interactions with a binding partner while weakening other noncovalent interactions, and vice-versa. acs.org

The following table summarizes findings on how fluorine substitution influences activity in different chemical series.

| Parent Scaffold | Fluorine Position | Target | Observed Effect on Activity |

| 7-Azaindole with Benzenesulfonamide | 2- or 4-position of benzene ring | PI3K | Failed to significantly modulate inhibitory potency compared to the parent. nih.gov |

| 7-Azaindole with Dihydropyridazine | 4-position of a phenyl ring | c-Met Kinase | Mono-substitution with fluorine was a key factor for improving antitumor activity. researchgate.net |

| 7-Azaindole | C5-position | Cdc7 Kinase | A 5-fluoro-7-azaindole was used as a starting point for developing orally active inhibitors. mdpi.com |

| 7-Azaindole | Difluoroethyl substitution | PKM2 | Exhibited high PKM2 activation potency and anti-proliferation activities. researchgate.net |

Stereochemical Considerations and Conformational Analysis in Molecular Design

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical determinant of biological activity. Enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different potencies, selectivities, and metabolic profiles. Therefore, stereochemical considerations are integral to the rational design of fluorinated 7-azaindole derivatives.

In the development of PI3Kγ inhibitors based on a 7-azaindole isoindolinone scaffold, the stereochemistry of the isoindolinone moiety was found to be crucial. The (S)-enantiomer consistently showed superior activity compared to the (R)-enantiomer or the racemic mixture. nih.gov For example, compound 12 (the S-enantiomer) was approximately 3-fold more potent than its corresponding (R)-enantiomer. nih.gov This highlights the importance of synthesizing and testing enantiomerically pure compounds during lead optimization.

Conformational analysis, which studies the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also vital. The biological activity of a molecule is dependent on its ability to adopt a specific low-energy conformation (the "bioactive conformation") that allows it to bind effectively to its target. dntb.gov.ua Fluorine substitution can influence conformational preferences. For instance, a dihedral study of certain azaindole inhibitors predicted that potency relied on the molecule maintaining a planar and syn conformation, and that intramolecular repulsion could force the hinge-binding element out of this preferred orientation, leading to a loss of activity. mdpi.com Computational studies on 7-azaindolines have shown that substituents, including fluorine, can have a significant effect on the molecule's predominant conformation, which is a key insight for drug design. researchgate.net

Ligand-Protein Binding Interactions: Hinge Region and ATP Mimicry

A primary reason for the prevalence of the 7-azaindole scaffold in medicinal chemistry, particularly for kinase inhibitors, is its ability to effectively mimic the binding of adenine, a core component of ATP, to the hinge region of protein kinases. pharmablock.comdepositolegale.it The hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase catalytic domain and serves as an anchoring point for ATP. depositolegale.it

The 7-azaindole moiety typically forms two critical hydrogen bonds with the kinase hinge backbone, which is a hallmark of many Type I and Type II kinase inhibitors: depositolegale.itnih.gov

The pyrrole (B145914) N-H group acts as a hydrogen bond donor to a backbone carbonyl oxygen of an amino acid in the hinge. depositolegale.it

The pyridine nitrogen atom (N7) acts as a hydrogen bond acceptor from a backbone N-H group of an amino acid in the hinge. depositolegale.it

This bidentate hydrogen bonding interaction anchors the inhibitor in the ATP-binding pocket, allowing other parts of the molecule to make further interactions that determine potency and selectivity. pharmablock.comdepositolegale.it

Interestingly, analysis of co-crystal structures has revealed that 7-azaindole derivatives can adopt different binding modes within the kinase active site: depositolegale.it

Normal Mode: The most common orientation, where the N7 atom accepts a hydrogen bond from the hinge backbone. depositolegale.it

Flipped Mode: The 7-azaindole ring is rotated 180 degrees relative to the normal mode. This mode is often observed for 2-substituted 7-azaindole derivatives, as substitution at the 2-position would otherwise cause a steric clash in the normal binding mode. jst.go.jp

Non-Hinge Mode: The 7-azaindole moiety binds to a different part of the active site, which occurs when the inhibitor possesses another functional group that serves as the primary hinge-binder. depositolegale.it

In some kinases, such as Pim kinases which have a proline in the hinge region and thus lack a hydrogen bond donor, the 7-azaindole scaffold can still form crucial interactions. It has been hypothesized that the N7 atom may form a non-canonical hydrogen bond with the α-hydrogen of a nearby residue, explaining its importance for potency even in the absence of a classic hinge interaction. jst.go.jp

Optimization Strategies for Potency and Selectivity Based on SAR Studies

Structure-activity relationship (SAR) studies are the engine of lead optimization, providing a roadmap for iteratively modifying a chemical scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties. For fluorinated 7-azaindole derivatives, these strategies often involve systematic modifications at various positions of the core and its substituents. researchgate.net

Key optimization strategies include:

Systematic Substitution: Researchers systematically introduce various functional groups at different positions of the 7-azaindole ring (commonly positions 1, 3, and 5) to probe for beneficial interactions. nih.gov For example, in a series of PI3K inhibitors, moving an aromatic group from the 2-position to the 3-position of the 7-azaindole core led to a prominent increase in potency. nih.gov

Fragment-Based Growing: This strategy starts with a small fragment, like the 7-azaindole core, that binds to the target. Substituents are then "grown" from this core to occupy adjacent pockets in the binding site. In the development of PI3K inhibitors, replacing a phenyl group at the 3-position with a pyridine group resulted in an exceptionally potent inhibitor, with an IC50 of 0.5 nM. nih.gov This demonstrated that the additional hydrogen bonding potential of the pyridine nitrogen was a highly favorable optimization.

Structure-Based Design: When a co-crystal structure of an inhibitor bound to its target is available, it provides a detailed 3D map for rational design. nih.gov This allows chemists to design modifications that specifically target interactions with key residues or exploit unique features of the binding pocket to enhance potency and selectivity. researchgate.net

Selectivity Profiling: As a lead compound is optimized for potency against its primary target, it is crucial to test it against a panel of related kinases to ensure selectivity. nih.gov For example, a derivative might be highly potent against BRAF but could have undesirable off-target activity against VEGFR2. SAR studies then guide modifications to reduce this off-target activity while maintaining on-target potency. sci-hub.se

The following table illustrates an example of an SAR-driven optimization cascade for PI3Kγ inhibitors based on a 7-azaindole scaffold.

| Compound | Modification from Parent | PI3Kγ IC50 (nM) | Key Finding |

| A5 | Parent compound with 2-aminopyridine (B139424) | 19 | Starting point for optimization. nih.gov |

| B1 | Ethyl group added to amino group | ~76 (4-fold decrease) | Bulk on the amino group is detrimental. nih.gov |

| B11 | Phenyl group added at C3-position | 1.1 | Aromatic substitution at C3 is well-tolerated and increases potency. nih.gov |

| B13 | Phenyl at C3 replaced with Pyridine | 0.5 | Pyridine nitrogen enhances potency, likely through additional interactions. nih.gov |

| C1/C2 | Fluorine added to benzenesulfonamide | ~0.5 | Fluorination at these positions did not further improve potency. nih.gov |

This iterative process of design, synthesis, and testing, guided by SAR principles, is fundamental to transforming a promising hit compound into a drug candidate with a desirable balance of potency, selectivity, and drug-like properties. nih.govnih.gov

Biological Interactions and Mechanistic Studies of Fluorinated 7 Azaindole Derivatives

Modulation of Kinase Activity

Derivatives of 7-azaindole (B17877) are recognized as a "privileged scaffold" for kinase inhibition, a reputation stemming from their unique ability to interact with the ATP-binding site of these enzymes. researchgate.net

The 7-azaindole framework is an effective hinge-binding motif, capable of competitively occupying the ATP-binding pocket of protein kinases. researchgate.netmdpi.com This inhibitory action is primarily achieved through the formation of two key hydrogen bonds with the kinase hinge region, the backbone segment that connects the N- and C-lobes of the kinase domain. researchgate.netnih.gov Specifically, the nitrogen atom at position 7 (N-7) of the azaindole ring acts as a hydrogen bond acceptor from a backbone NH group in the hinge, while the pyrrole (B145914) N-1 atom serves as a hydrogen bond donor to a backbone carbonyl group. nih.gov This bidentate hydrogen bonding pattern mimics the interaction of the adenine (B156593) portion of ATP, allowing these compounds to effectively block the kinase's active site and inhibit its catalytic activity. researchgate.netmdpi.com The discovery of potent kinase inhibitors like Vemurafenib was based on initial screenings that identified 7-azaindole as a superior kinase inhibitor scaffold. mdpi.com

The versatility of the fluorinated 7-azaindole scaffold has led to the development of potent inhibitors against a wide array of specific protein kinases implicated in diseases such as cancer. Structure-activity relationship studies have shown that modifications at various positions of the azaindole core can tune the potency and selectivity for different kinases. For instance, a 5-fluoro-7-azaindole derivative was used to generate a library of compounds targeting cyclin-dependent kinases (CDKs), yielding a highly selective inhibitor of CDK9. nih.gov Similarly, 3,5-diaryl-7-azaindoles have been developed as potent inhibitors of DYRK1A kinase. acs.org

The table below summarizes the inhibitory activity of various fluorinated 7-azaindole derivatives against specific kinases.

| Kinase Target | Derivative Type | Inhibitory Potency |

| BRAF (V600E) | Azaindole-based (Vemurafenib) | IC₅₀ = 31 nM mdpi.com |

| c-Met | 2,3-diaryl-7-azaindole | IC₅₀ = 40 nM nih.gov |

| CDK9 | 5-fluoro-7-azaindole derivative | IC₅₀ = 31 nM nih.gov |

| DYRK1A | 3,5-diaryl-7-azaindole | Kᵢ in low nM range acs.org |

| CSF1R | 7-azaindole-based (Pexidartinib) | IC₅₀ = 13 nM mdpi.com |

Table 1: Inhibitory Activity of Fluorinated 7-Azaindole Derivatives on Specific Kinases This table is interactive. Click on the headers to sort the data.

ATP Competitive Inhibition Mechanisms

Antiviral Activity and Mechanisms of Action

The structural features of azaindole derivatives also make them promising candidates for the development of antiviral agents against various RNA viruses. researchgate.net Their ability to interact with viral proteins or host factors essential for viral replication has been explored in the context of several global health threats.

A fluorinated 7-azaindole nucleoside analog, 7-deaza-7-fluoro-2′-C-methyladenosine (DFMA), has demonstrated broad-spectrum antiviral activity against multiple coronaviruses. biorxiv.org In vitro studies showed that DFMA effectively reduces the viral load of both murine hepatitis viruses (MHV) and SARS-CoV-2. biorxiv.orgbiorxiv.org Against SARS-CoV-2, DFMA exhibited a significant reduction in viral load with a calculated Selectivity Index (SI) of 6.2. biorxiv.org Further in vivo studies in mouse models of SARS-CoV-2 infection confirmed that DFMA administration significantly reduced viral loads in the lungs and mitigated inflammatory responses. biorxiv.orgbiorxiv.org

In the context of Dengue virus (DENV), a fluorinated azaindole isomer derivative has shown notable inhibitory effects. A compound featuring a 5-fluoro-1H-indazole moiety linked to a quinoline (B57606) core demonstrated potent anti-DENV activity with a half-maximal effective concentration (EC₅₀) of 0.69 µM. mdpi.com While the precise mechanism is still under investigation, the 4-anilinoquinoline scaffold is known to potentially target multiple host or viral proteins. mdpi.com

| Virus | Derivative | Activity Metric |

| SARS-CoV-2 | 7-deaza-7-fluoro-2′-C-methyladenosine (DFMA) | SI = 6.2 biorxiv.org |

| Dengue Virus (DENV) | 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine | EC₅₀ = 0.69 µM mdpi.com |

Table 2: Antiviral Activity of Fluorinated 7-Azaindole Derivatives This table is interactive. Click on the headers to sort the data.

Neuropharmacological Applications

The azaindole scaffold serves as a versatile template for designing ligands that target components of the central nervous system, including neurotransmitter receptors and transporters. mdpi.comresearchgate.net These derivatives have been investigated for their potential in treating a range of neurological and psychiatric disorders.

Derivatives of 7-azaindole have been synthesized and evaluated for their ability to bind to key monoamine targets like the serotonin (B10506) and dopamine (B1211576) systems, which are implicated in depression and other mood disorders. mdpi.comnih.gov In one study, a series of compounds incorporating a 7-azaindole moiety was designed to interact with serotonin (5-HT) and dopamine (D) receptors and transporters. A derivative containing a fluorine substituent demonstrated high binding affinity for the serotonin transporter (SERT) and the dopamine D2 receptor. mdpi.comnih.gov Other research has focused on developing 7-azaindole derivatives as selective ligands for the dopamine D3 receptor, a target for conditions such as substance dependency and Parkinson's disease. researchgate.netgoogle.com

| Target | Derivative Type | Binding Affinity (Kᵢ) |

| Serotonin Transporter (SERT) | 1-(4-(7-azaindole)...)-derivative with F substituent | 9.2 nM mdpi.comnih.gov |

| Dopamine D2 Receptor | 1-(4-(7-azaindole)...)-derivative with F substituent | 51.0 nM mdpi.comnih.gov |

| Dopamine D3 Receptor | Fused Azaindole Derivative (FAUC 725) | 0.54 nM researchgate.net |

Table 3: Binding Affinity of 7-Azaindole Derivatives to Neurological Targets This table is interactive. Click on the headers to sort the data.

In the search for novel antiepileptic drugs, a series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives was designed and synthesized. researchgate.net These compounds were evaluated for anticonvulsant properties in standard preclinical models. Several derivatives showed significant anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model, which is indicative of an ability to raise the seizure threshold. researchgate.net Structure-activity relationship studies revealed that the nitrogen atom at the 7-position of the azaindole ring was essential for the observed antiepileptic effects. researchgate.net

| Compound | Anticonvulsant Activity (ED₅₀) |

| 4i | 30.55 mg/kg |

| 4p | 19.72 mg/kg |

| 5k | 25.46 mg/kg |

Table 4: Anticonvulsant Activity of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole Derivatives in a PTZ Model. researchgate.net This table is interactive. Click on the headers to sort the data.

Development of Radioligands for Neuroinflammation Imaging (e.g., CB2)

The cannabinoid receptor type 2 (CB2) is a key target for imaging neuroinflammation, but successful clinical translation of radioligands has been challenging. nih.govacs.org Research into fluorinated azaindole structures has yielded promising candidates for positron emission tomography (PET).

In one study, fluorinated 5-azaindoles were synthesized and evaluated as potential CB2 PET radioligands. nih.gov Two ¹⁸F-radiolabeled analogues, [¹⁸F]2 and [¹⁸F]9, were prepared and tested. nih.govacs.org Both radioligands showed specific binding in the spleen, an organ rich in CB2 receptors, in rat models. nih.govresearchgate.net Notably, in a murine model of neuroinflammation, [¹⁸F]9 demonstrated higher uptake in the brain compared to healthy controls, suggesting its potential to image neuroinflammatory processes. nih.govacs.org The development of such azaindole-based radioligands warrants further investigation in other neuroinflammation models. nih.govresearchgate.net

| Radioligand | Target | Binding Affinity (Ki) | Key Finding |

| [¹⁸F]2 | hCB2 | 96.5 nM nih.govresearchgate.net | Demonstrated specific binding in CB2-rich spleen in rats. nih.govresearchgate.net |

| [¹⁸F]9 | hCB2 | 7.7 nM nih.govresearchgate.net | Showed higher brain uptake in a murine neuroinflammation model. nih.govacs.org |

Anticancer Mechanisms Beyond Kinase Inhibition (e.g., HDAC6, DNA platination)

While many 7-azaindole derivatives are known kinase inhibitors, their anticancer activities are not limited to this mechanism. They have also been shown to function through other pathways, including histone deacetylase 6 (HDAC6) inhibition and DNA platination.

HDAC6 Inhibition: HDAC6, a predominantly cytoplasmic enzyme, is a target for cancer therapy due to its role in cell proliferation and migration. nih.govmdpi.com A 7-azaindole sulfonamide derivative has been identified that exhibits anti-proliferative activity against various cancer cell lines by inhibiting HDAC6. nih.gov This compound demonstrated good selectivity for HDAC6 over HDAC1 and HDAC2 and showed anti-tumor effects in colorectal HCT116 xenografts. nih.gov Another study highlighted a 7-azaindole derivative with high selectivity for HDAC6 that showed superior antitumor activity compared to the established inhibitor SAHA in HCT116 cells. nih.gov

DNA Platination: Platinum-based drugs like cisplatin (B142131) are mainstays of chemotherapy, and incorporating azaindole moieties can enhance their efficacy. A study reported that replacing an ammonia (B1221849) (NH₃) group in a cisplatin-like structure with 1-methyl-7-azaindole resulted in a compound with increased efficiency and selectivity for tumor cells, particularly in cisplatin-resistant lines. nih.gov This enhanced activity was linked to a higher level of cellular DNA platination by the azaindole-containing complex. nih.gov Further research on platinum(II) complexes with various 7-azaindole derivatives confirmed their ability to overcome cisplatin resistance and induce apoptosis through DNA damage pathways. plos.orgplos.org In a related approach, a transplatin derivative containing a 1-methyl-7-azaindole ligand, when activated by UVA light, showed a markedly potentiated ability to bind and cleave DNA, mediated by the generation of reactive oxygen species. rsc.org

| Compound Class | Mechanism | Target/Effect |

| 7-Azaindole sulfonamides | HDAC6 Inhibition | Anti-proliferative activity in cancer cell lines. nih.govnih.gov |

| Platinum(II) complexes with 7-azaindoles | DNA Platination | Increased efficiency and selectivity in cisplatin-resistant cells. nih.govplos.org |

| Photoactivated transplatin-azaindole | DNA Cleavage | Enhanced DNA damage upon UVA irradiation. rsc.org |

Anti-inflammatory Activity and Related Biological Pathways

Fluorinated 7-azaindole derivatives have demonstrated significant anti-inflammatory properties through various biological pathways.

One area of investigation involves gold(I) N-heterocyclic carbene complexes containing 7-azaindole derivatives, including 5-fluoro-7-azaindole. acs.orgpreprints.org These complexes were cytotoxic to ovarian cancer cells and also showed anti-inflammatory effects. acs.org Specifically, one such complex was found to modulate the activity of the pro-inflammatory transcription factor NF-κB and reduce the secretion of tumor necrosis factor-alpha (TNF-α), with effects comparable to the established anti-inflammatory drug auranofin. acs.orgpreprints.org

Other 7-azaindole derivatives target different inflammatory pathways. The compound NVP-QAV680 has progressed as a clinical candidate for treating allergic diseases like asthma by acting as a selective antagonist of the CRTh2 receptor (prostanoid receptor DP2). nih.gov Another derivative was found to exhibit anti-inflammatory activity by inhibiting the Orai calcium channel, which led to reduced airway cell infiltration in a rat model of allergic inflammation. nih.gov

| Compound/Derivative | Target/Pathway | Therapeutic Indication |

| Gold(I) NHC-azaindole complex | NF-κB, TNF-α acs.orgpreprints.org | Inflammation |

| NVP-QAV680 | CRTh2 receptor antagonism nih.gov | Allergic diseases (e.g., Asthma) nih.gov |

| 7-Azaindole derivative | Orai calcium channel inhibition nih.gov | Allergic inflammation nih.gov |

Interactions with Other Biological Targets (e.g., DprE1, Orai calcium channel)

The versatility of the 7-azaindole scaffold allows it to interact with a diverse set of biological targets beyond kinases and inflammatory mediators.

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the survival of Mycobacterium tuberculosis, making it a prime target for new anti-tuberculosis drugs. mdpi.comdovepress.com A 1,4-azaindole (B1209526) derivative, TBA-7371, has been identified as a noncovalent inhibitor of DprE1 and is currently in clinical trials. nih.gov The development of azaindole compounds targeting DprE1 represents a significant advancement in the search for new treatments for mycobacterial infections. mdpi.com

Orai Calcium Channel: The Orai calcium channel is a key regulator of calcium entry into cells, playing a critical role in the activation of immune cells. A series of 7-azaindole derivatives were developed as potent inhibitors of the Orai channel. nih.gov These compounds effectively inhibited the production of Interleukin-2 (IL-2) in Jurkat cells. nih.gov One of the most promising derivatives from this series was further tested in a preclinical model of allergen-induced asthma, where it successfully inhibited the influx of eosinophils, a type of white blood cell involved in allergic responses. nih.gov

| Target | Compound Class/Example | Biological Effect |

| DprE1 | 1,4-Azaindole (TBA-7371) nih.gov | Inhibition of Mycobacterium tuberculosis enzyme. nih.gov |

| Orai calcium channel | 7-Azaindole derivatives nih.gov | Inhibition of IL-2 production and eosinophil influx. nih.gov |

Fragment-Based Drug Discovery (FBDD) Strategies Employing 7-Azaindoles

Fragment-based drug discovery (FBDD) is a powerful method that starts with small, low-molecular-weight compounds (fragments) and grows them into potent, drug-like molecules. frontiersin.org The 7-azaindole core is considered a "privileged fragment" in FBDD, particularly for the development of kinase inhibitors, because its structure is ideal for forming key hydrogen bonds within the ATP binding site of kinases. jst.go.jpnih.govresearchgate.net

The success of this strategy is exemplified by the FDA-approved cancer drug Vemurafenib, which was developed from a simple 7-azaindole fragment. rsc.orgjst.go.jp Another drug, Pexidartinib, also originated from the same 7-azaindole fragment. frontiersin.orgnih.gov The versatility of this fragment is further demonstrated in the design of orally active inhibitors for other targets, such as Cdc7, where the process started with 5-fluoro-7-azaindole to generate a library of derivatives. nih.gov The widespread use of the 7-azaindole fragment in FBDD programs highlights its importance and contribution to the discovery of innovative medicines. nih.govresearchgate.net

| FBDD-Derived Drug/Candidate | Starting Fragment | Target |

| Vemurafenib | 7-Azaindole jst.go.jpnih.gov | B-RAF Kinase jst.go.jp |

| Pexidartinib | 7-Azaindole frontiersin.orgnih.gov | CSF1R/KIT/FLT3-ITD |

| Cdc7 Inhibitors | 5-Fluoro-7-azaindole nih.gov | Cdc7 Kinase nih.gov |

Applications of Fluorinated 7 Azaindole Derivatives Beyond Medicinal Chemistry

Coordination Chemistry and Metal Complex Formation

The 7-azaindole (B17877) framework, characterized by a fused electron-rich pyrrole (B145914) and electron-deficient pyridine (B92270) ring, serves as a versatile ligand in coordination chemistry. beilstein-journals.org Its derivatives, including fluorinated variants, exhibit a rich coordination chemistry with a wide range of main group elements and transition metals. researchgate.netrsc.org These ligands can coordinate to metal ions in various modes, with the coordination behavior influenced by factors like the position of the azaindole unit and the nature of the metal ion. researchgate.net

Homoleptic complexes of the 7-azaindole anion (azaindolide) with 3d transition metals such as Mn(II), Fe(II), and Co(II) have been synthesized. researchgate.netnih.gov In these cases, the complexes typically adopt tetrahedral geometries where the azaindolide ligand coordinates to the metal center exclusively through the pyrrolic N1 nitrogen atom. researchgate.netnih.gov Density Functional Theory (DFT) calculations have shown that the 7-azaindolide ligand, when coordinated in this κ¹-N1 fashion, acts as an almost pure sigma donor with highly ionic bonding to the metal ion. nih.gov The coordination modes can also be more complex; for instance, 1,3-bis(7-azaindolyl)benzene ligands can act as tridentate NCN-type ligands with Pd(II) or Pt(II), whereas 1,2-bis(7-azaindolyl)benzene ligands typically function as bidentate ligands. researchgate.net

The introduction of fluorine atoms into the 7-azaindole scaffold can further tune the electronic properties of the resulting ligands and the stability and reactivity of their metal complexes.

Metal complexes of 7-azaindole derivatives are noted for their interesting photophysical properties, including phosphorescence. researchgate.netrsc.org The unique electronic structure of the azaindole ligand, combined with heavy metal ions, facilitates spin-orbit coupling, leading to emission from the triplet excited state.

Research has demonstrated that metal complexes of 7-azaindolyl derivatives can be excellent blue emitters. rsc.orgnih.gov For example, zinc(II) and silver(I) complexes with bridging ligands incorporating N-7-azaindolyl and 2,2'-dipyridylamino moieties exhibit strong luminescence in the near-UV or blue region of the spectrum. acs.org Similarly, dinuclear Cu(I) complexes with a 1,2,4,5-tetra(7-azaindolyl)benzene (ttab) ligand display blue luminescence in solution, although the emission is significantly red-shifted compared to the free ligand. acs.org

The introduction of fluorine atoms into the ligand structure is a known strategy to enhance the luminescence quantum yields of coordination compounds. mdpi.com This is attributed to the stabilization of the Highest Occupied Molecular Orbital (HOMO), which widens the energy gap, and the quenching of non-radiative decay pathways. mdpi.com A study on a copper(I) complex with a modified 1-N-(pyridin-2-yl)-7-azaindole (NPA) ligand incorporating a triarylboron group found that the complex displayed exceptionally bright phosphorescence at room temperature. mobt3ath.com

| Complex | Metal Ion | Ligand | Emission Max (λmax) | Notes | Reference |

|---|---|---|---|---|---|

| [Zn(L)Cl2]2 (9) | Zn(II) | 4,4'-(2,2'-dipyridylamino)diphenylacetylene (7) | 385 nm | Luminescence in CH2Cl2 at room temperature. | acs.org |

| [Ag(L)]n(X)n (10) | Ag(I) | 4,4'-(2,2'-dipyridylamino)diphenylacetylene (7) | 384 nm | Luminescence in CH2Cl2 at room temperature. | acs.org |

| [Cu2(ttab)(CH3CN)2][BF4]2 (1) | Cu(I) | 1,2,4,5-tetra(7-azaindolyl)benzene (ttab) | Blue luminescence | Weak emission in solution, red-shifted from free ligand. | acs.org |

| [Cu2(ttab)(PPh3)2][BF4]2 (2) | Cu(I) | 1,2,4,5-tetra(7-azaindolyl)benzene (ttab) | Blue luminescence | Weak emission in solution, red-shifted from free ligand. | acs.org |

Metal complexes featuring 7-azaindole-based ligands have demonstrated unusual and often unprecedented reactivity toward the activation of stable chemical bonds like carbon-hydrogen (C-H) and carbon-halogen (C-X) bonds. researchgate.netrsc.orgnih.gov This reactivity is of fundamental interest and holds potential for developing new catalytic processes.